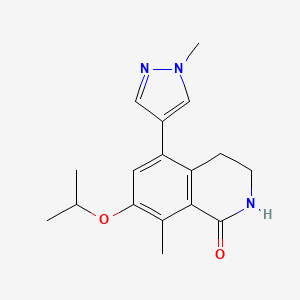
8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one
Description
8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Propriétés
Formule moléculaire |
C17H21N3O2 |
|---|---|
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)22-15-7-14(12-8-19-20(4)9-12)13-5-6-18-17(21)16(13)11(15)3/h7-10H,5-6H2,1-4H3,(H,18,21) |
Clé InChI |
GMLZADMUGMMTCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C2=C1C(=O)NCC2)C3=CN(N=C3)C)OC(C)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include pyrazole derivatives, isoquinoline derivatives, and various alkylating agents. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing purification techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound may be studied for its potential biological activity. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. Isoquinoline derivatives have been explored as potential drug candidates for various diseases, including neurological disorders and cardiovascular diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one include other isoquinoline derivatives, such as:
- 8-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
- 7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one
- 5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and isoquinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


